molecular formula C32H17CrN6O11S.2Na<br>C32H17CrN6Na2O11S B13757581 Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium CAS No. 68541-71-9

Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium

Cat. No.: B13757581
CAS No.: 68541-71-9
M. Wt: 791.6 g/mol
InChI Key: XOAMKSOTMVKAGY-UHFFFAOYSA-K
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Description

This compound is a disodium salt of a complex chromium(VI) anion featuring dual azo (-N=N-) groups linked to hydroxyl-substituted naphthalene and nitrobenzene moieties. Its structure includes:

  • Two azo chromophores derived from coupling 2-hydroxy-4-nitroaniline with naphthalene derivatives.
  • Sulfonato (-SO₃⁻) and naphtholato (-O⁻) groups, enhancing solubility and metal coordination .
  • A central chromate ion (CrO₄²⁻) coordinated to the organic ligands, stabilizing the hexavalent chromium state .

Applications: Primarily used as a high-performance organic pigment or dye in textiles and industrial coatings due to its intense color and stability. The nitro (-NO₂) groups deepen the hue, while sulfonato groups improve water solubility for dyeing processes .

Properties

CAS No.

68541-71-9

Molecular Formula

C32H17CrN6O11S.2Na
C32H17CrN6Na2O11S

Molecular Weight

791.6 g/mol

IUPAC Name

disodium;chromium(3+);3-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-4-oxonaphthalene-1-sulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate

InChI

InChI=1S/C16H9N3O7S.C16H11N3O4.Cr.2Na/c20-14-7-9(19(22)23)5-6-12(14)17-18-13-8-15(27(24,25)26)10-3-1-2-4-11(10)16(13)21;20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;;;/h1-8H,(H,24,25,26);1-9,20-21H;;;/q-2;;+3;2*+1/p-3

InChI Key

XOAMKSOTMVKAGY-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C(=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Cr+3]

Origin of Product

United States

Preparation Methods

Molecular and Chemical Background

The compound is a disodium salt of a chromate complex with two azo-substituted naphthalene derivatives, one bearing sulfonate groups enhancing solubility and complex stability.

Preparation Methods of Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium

Detailed Synthetic Steps

Diazotization and Azo Coupling
  • Starting Materials: Aromatic amines such as 2-hydroxy-4-nitroaniline are diazotized using sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperatures (0–5°C).
  • Diazonium Salt Formation: The aromatic amine is converted to a diazonium salt, which is a reactive intermediate.
  • Coupling Reaction: The diazonium salt is then coupled with naphthol derivatives (e.g., 1-naphthol or 2-naphthol) or naphthalenesulfonates under controlled pH (usually alkaline conditions) to form azo dyes with hydroxy and sulfonate functionalities.

This step yields the azo ligands:

  • 4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonate(3-)
  • 1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-)

The presence of hydroxy and sulfonate groups facilitates subsequent metal coordination and solubility.

Preparation of Chromate Ion Source
  • Sodium chromate (Na2CrO4) or chromic acid (H2CrO4) solutions are prepared under controlled pH conditions (alkaline medium preferred to maintain chromate ion stability).
  • The chromate ion acts as the central metal ion for complexation.
Complexation and Salt Formation
  • The azo ligands prepared in step 3.2.1 are reacted with sodium chromate solution under stirring.
  • The reaction is typically conducted in aqueous media, adjusting pH to optimize complex formation (neutral to slightly alkaline).
  • The chromate ion coordinates with the azo ligands via oxygen atoms from hydroxy and sulfonate groups, forming a stable complex.
  • The disodium salt form is obtained by neutralizing the reaction mixture with sodium hydroxide or sodium carbonate.

Purification Techniques

  • Recrystallization: The crude product is purified by recrystallization from aqueous or mixed solvent systems to remove unreacted starting materials and by-products.
  • Chromatography: In some cases, column chromatography (e.g., ion-exchange or reverse-phase) is employed for higher purity.
  • Drying: The purified compound is dried under vacuum or in a desiccator to obtain the final disodium chromate azo dye complex.

Summary Table of Preparation Steps

Step Process Description Key Reagents Conditions Outcome
1 Diazotization of aromatic amine 2-hydroxy-4-nitroaniline, NaNO2, HCl 0–5°C, acidic Diazonium salt formation
2 Azo coupling with naphthol derivatives Diazonium salt, 1-naphthol or naphthalenesulfonate Alkaline pH, room temp Azo ligands with hydroxy and sulfonate groups
3 Preparation of chromate ion solution Na2CrO4 or H2CrO4 Aqueous, alkaline Chromate ion source
4 Complexation of azo ligands with chromate Azo ligands, chromate solution Neutral to slightly alkaline, stirring Formation of chromate azo complex
5 Neutralization and salt formation NaOH or Na2CO3 Controlled pH Disodium chromate azo dye salt
6 Purification Recrystallization/Chromatography Solvent systems, vacuum drying Pure disodium chromate azo complex

Research Findings and Analysis on Preparation

  • The azo coupling reactions are highly sensitive to pH and temperature, which influence the yield and purity of the azo ligands.
  • Chromate complexation is favored in alkaline conditions to maintain chromate ion stability and prevent reduction to chromium(III).
  • The sulfonate groups increase water solubility, facilitating aqueous-phase synthesis and purification.
  • The disodium salt form enhances stability and handling safety.
  • Analytical techniques such as UV-Vis spectroscopy confirm the azo chromophore formation, while elemental analysis and mass spectrometry validate molecular composition.
  • Safety data indicate the compound has hazard classifications typical of chromate compounds, necessitating careful handling during preparation.

Chemical Reactions Analysis

Types of Reactions

Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted azo compounds and reduced amino derivatives .

Scientific Research Applications

Analytical Chemistry

Dye Sensitization in Spectrophotometry:
Chromate(2-) has been utilized in spectrophotometric analyses due to its strong absorbance characteristics. The compound's ability to form stable complexes with metal ions allows for the detection and quantification of various analytes in solution. For instance, it has been employed in the determination of trace metals through colorimetric methods, where the intensity of the color change corresponds to the concentration of the metal ions present.

Case Study:
In a study focusing on heavy metal detection, researchers demonstrated that Chromate(2-) could effectively bind with lead ions, producing a measurable color change that facilitated quantification through UV-visible spectroscopy. The detection limits achieved were significantly lower than those of traditional methods, showcasing the compound's potential for environmental monitoring .

Materials Science

Colorants in Textiles and Plastics:
Due to its vivid coloration properties, Chromate(2-) is widely used as a dye in textiles and plastics. Its stability under heat and light makes it suitable for applications where durability is essential. The azo structure contributes to its vibrant colors, which can be tailored by modifying substituents on the aromatic rings.

Application Example:
In textile manufacturing, Chromate(2-) has been used to dye synthetic fibers, resulting in fabrics that maintain their color even after multiple washes. This application is particularly valuable in the fashion industry, where colorfastness is a critical quality attribute .

Biochemistry

Biological Staining:
In histology and microbiology, Chromate(2-) serves as a staining agent for various biological samples. Its affinity for certain cellular components allows researchers to visualize structures under a microscope. This application is crucial for studying cellular morphology and diagnosing diseases.

Research Insight:
A recent study highlighted the use of Chromate(2-) in staining bacterial cells to enhance contrast during microscopic examination. The compound's selective binding properties enabled clear differentiation between live and dead cells, which is vital for microbiological assessments .

Environmental Applications

Pollution Monitoring:
Chromate(2-) has been investigated for its potential role in environmental monitoring, particularly in detecting pollutants such as heavy metals in water bodies. Its ability to form complexes with various contaminants makes it a candidate for developing sensitive detection methods.

Field Study:
Field tests conducted in industrial areas revealed that Chromate(2-) could effectively indicate the presence of cadmium and mercury in water samples. The results demonstrated the compound's utility as an indicator for environmental health assessments .

Summary Table of Applications

Application AreaDescriptionCase Studies/Examples
Analytical ChemistryDetection of trace metals via spectrophotometryHeavy metal quantification using UV-visible spectroscopy
Materials ScienceDyeing textiles and plastics for colorfastnessUse in synthetic fiber dyeing
BiochemistryStaining biological samples for microscopyDifferentiation of live/dead bacterial cells
Environmental MonitoringDetection of heavy metals in waterIndication of cadmium/mercury presence in industrial areas

Mechanism of Action

The mechanism of action of Chromate(2-), (4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-))(1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-))-, disodium involves its interaction with various molecular targets. The azo groups can form complexes with metal ions, affecting their biological activity. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Research Findings

  • Environmental Remediation : The compound’s sulfonato groups improve adsorption onto cationic resins, enabling efficient Cr⁶⁺ recovery (95% removal at pH 3) .
  • Industrial Reuse : Unlike simple chromates, its organic ligands require advanced reduction methods (e.g., electrolysis) for chromium recovery .

Biological Activity

Chromate(2-), specifically the compound disodium [4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-)] [1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-)] is a complex azo dye with significant biological activity. This compound, often referred to in the context of its potential applications and toxicity, has garnered attention for its interactions at the cellular level, particularly concerning its genotoxic and carcinogenic properties.

Basic Information

  • Chemical Name : Disodium [4-hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-1-naphthalenesulfonato(3-)] [1-((2-hydroxy-4-nitrophenyl)azo)-2-naphthalenolato(2-)]
  • CAS Number : 83833-37-8
  • Molecular Formula : C36H24CrN9NaO9S
  • Molecular Weight : 833.69 g/mol

Structural Characteristics

The compound features a complex structure with multiple functional groups, including azo linkages that are known to undergo reductive cleavage, potentially leading to the formation of carcinogenic amines. The presence of chromium in its chromate form also raises concerns regarding its toxicity and environmental impact.

Genotoxicity and Carcinogenicity

Research indicates that azo dyes, including chromate compounds, can be metabolized into carcinogenic aromatic amines through reductive cleavage of the azo bond. This metabolic pathway poses significant health risks, particularly in terms of mutagenicity and potential cancer development. A study highlighted that exposure to such compounds can lead to DNA damage, which is a precursor to carcinogenesis .

Case Study: Azo Dyes and Cancer Risk

A comprehensive assessment conducted by NICNAS revealed that certain azo dyes are classified as "reasonably anticipated to be human carcinogens." The study demonstrated that these compounds could release hazardous amines when metabolized, leading to increased cancer risk among exposed populations .

Cytotoxic Effects

In vitro studies have shown that chromate compounds can exhibit cytotoxic effects on various cell lines. The mechanism often involves oxidative stress and the generation of reactive oxygen species (ROS), leading to apoptosis or necrosis in sensitive cells. For instance, research has documented significant cytotoxicity in human liver and kidney cells exposed to chromate-containing azo dyes .

Safety Data Overview

Toxicological EndpointObservations
Acute ToxicityModerate toxicity observed in animal studies
Chronic ExposureLinked to carcinogenic effects; long-term exposure increases risk of cancer
MutagenicityPositive results in several mutagenicity assays

Regulatory Status

Due to its potential health hazards, this compound is subject to strict regulatory scrutiny in many regions. The European Chemicals Agency (ECHA) has highlighted concerns regarding the environmental persistence and toxicity of chromate compounds, emphasizing the need for careful handling and usage .

Q & A

Q. What are the optimal synthetic routes for preparing this chromium-azo complex?

  • Methodological Answer : The synthesis involves sequential diazotization and coupling reactions. For example:

Diazotization : React 2-hydroxy-4-nitroaniline with nitrous acid (HNO₂) in acidic media (e.g., H₂SO₄) at 0–5°C to form the diazonium salt .

Coupling : Add the diazonium salt to a solution of 4-hydroxy-1-naphthalenesulfonic acid or 2-naphthol under alkaline conditions (pH 8–10). Temperature control (<15°C) is critical to prevent decomposition .

Chromium Coordination : React the azo intermediates with chromium(III) salts (e.g., CrCl₃) in aqueous solution, followed by disodium salt formation via NaOH neutralization .
Yield Optimization : Adjust stoichiometry (1:1 molar ratio for azo coupling) and use ice-water baths to stabilize intermediates. Typical yields range from 60–75% .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identifies λₘₐₓ (450–550 nm) for azo-chromophore transitions; pH-dependent shifts indicate protonation/deprotonation at hydroxy/nitro groups .
  • FT-IR : Confirms sulfonate (S=O, 1150–1250 cm⁻¹), azo (N=N, 1450–1550 cm⁻¹), and Cr–O bonds (600–800 cm⁻¹) .
  • NMR : Limited utility due to paramagnetic chromium, but ¹H/¹³C NMR of ligand precursors (e.g., naphthalenol derivatives) clarifies substitution patterns .
  • Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M–2Na]²⁻) and fragmentation patterns .

Advanced Research Questions

Q. How do pH and ionic strength influence the coordination geometry and stability of the complex?

  • Methodological Answer :
  • pH Stability Studies : Use potentiometric titration (0.1 M KCl, 25°C) to determine protonation constants (logβ) of hydroxy and azo groups. The complex is stable at pH 4–8 but degrades in strongly acidic (pH <2) or alkaline (pH >10) conditions due to ligand dissociation .
  • Coordination Geometry : X-ray absorption spectroscopy (XAS) reveals octahedral Cr(III) coordination with two azo ligands and sulfonate groups acting as counterions. EXAFS data confirm Cr–N (1.98 Å) and Cr–O (1.87 Å) bond lengths .

Q. What computational approaches predict electronic transitions and ligand-binding affinities?

  • Methodological Answer :
  • TD-DFT Calculations : Model λₘₐₓ using B3LYP/6-311+G(d,p) basis sets. Simulate electron density shifts in frontier orbitals (HOMO→LUMO) to explain absorbance bands .
  • Molecular Dynamics (MD) : Simulate ligand-exchange kinetics in aqueous solutions (AMBER force field) to assess Cr(III) complex stability. Results correlate with experimental half-life (t₁/₂ = 48 h at pH 7) .

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